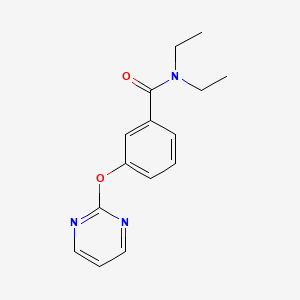
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide is 363.11404394 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Stearoyl-CoA Desaturase-1
Research into N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide has led to the identification of potent inhibitors for stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism. A study by Uto et al. (2009) reported the optimization of benzamides, leading to compounds with significant inhibitory activity against both murine and human SCD-1. These inhibitors have shown a dose-dependent reduction in plasma desaturation index in mice, highlighting their potential in the treatment of metabolic disorders related to SCD-1 activity (Uto et al., 2009).
Platinum-Catalyzed Intermolecular Hydroamination
Another application involves the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Wang and Widenhoefer (2004) demonstrated that benzamide can undergo platinum-catalyzed addition to ethylene and propylene, resulting in N-ethylbenzamide with high yield. This research contributes to the development of new synthetic pathways for the modification of benzamide derivatives, offering potential utility in organic synthesis and drug development (Wang and Widenhoefer, 2004).
Organogels Based on Amphiphilic Compounds
The formation of organogels through J- and H-type aggregates of amphiphilic compounds, including benzamide derivatives, represents another area of research. Wu et al. (2011) explored the gelating abilities of perylenetetracarboxylic diimides (PDIs) substituted with benzamide groups, demonstrating their potential in the creation of fluorescent gels. These findings have implications for the development of novel materials with specific optical properties (Wu et al., 2011).
Supramolecular Packing Motifs
Research into the structural aspects of benzamide derivatives has led to the discovery of new supramolecular packing motifs. Lightfoot et al. (1999) identified a novel organizational motif in N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, where aryl rings are assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, opening avenues for the design of advanced materials (Lightfoot et al., 1999).
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-2-23-16-6-3-5-14(11-16)18(20)19(12-17-7-4-9-24-17)15-8-10-25(21,22)13-15/h3-7,9,11,15H,2,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLXIGQXLGJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5514399.png)
![2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

